N-([2,3'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a [2,3'-bifuran]-5-ylmethyl group and a 4-(trifluoromethyl)phenyl moiety. The methanesulfonamide core is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to target binding and metabolic stability .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S/c18-17(19,20)14-3-1-12(2-4-14)11-26(22,23)21-9-15-5-6-16(25-15)13-7-8-24-10-13/h1-8,10,21H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKXKRGNYMAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the bifuran and trifluoromethyl phenyl intermediates. The key steps include:
Formation of the Bifuran Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Coupling of Intermediates: The final step involves coupling the bifuran and trifluoromethyl phenyl intermediates using a sulfonamide linkage, typically under mild conditions to avoid decomposition of sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,3-diones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2,3-diones, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
The biological activity of N-([2,3'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is attributed to its interaction with various molecular targets, including enzymes and receptors. The bifuran and trifluoromethyl groups are believed to modulate cellular processes by influencing signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial properties against various bacterial strains, particularly those resistant to conventional antibiotics .
- Anticancer Properties : Studies have explored the potential of this compound as an anticancer agent by targeting specific cancer cell lines. Preliminary results suggest that it may inhibit tumor growth through apoptosis induction .
- Metabolic Disorders : There is emerging evidence that compounds with similar moieties can influence metabolic pathways related to obesity and diabetes, suggesting potential applications in treating metabolic disorders.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with molecular targets through its bifuran and trifluoromethyl phenyl groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide-Based Agrochemicals
The sulfonamide class is well-represented in agrochemicals. Key comparisons include:
- Key Differences: The target’s bifuran system distinguishes it from sulfentrazone’s triazole and mefluidide’s linear alkyl chain. Bifurans may enhance binding to hydrophobic enzyme pockets compared to planar triazoles .
Trifluoromethyl-Substituted Compounds
Fluorinated groups are prevalent in bioactive compounds. Examples from patents include:
- Key Insights :
Heterocyclic Systems
Furan and fused heterocycles influence bioactivity:
Physicochemical Properties
Hypothetical data based on structural analogs:
| Property | Target Compound | Sulfentrazone | Tigolaner |
|---|---|---|---|
| Molecular Weight (g/mol) | ~370 | 387.2 | 746.5 |
| LogP (Predicted) | ~3.5 | 3.8 | 5.2 |
| Water Solubility | Low | Very low | Low |
- The target’s lower molecular weight and moderate LogP suggest better bioavailability than bulkier agents like tigolaner .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bifuran moiety linked to a trifluoromethyl-substituted phenyl group through a methanesulfonamide linkage. Its unique structure contributes to its biological activity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3N1O2S1 |
| Molecular Weight | 353.35 g/mol |
| CAS Number | 2034254-99-2 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The bifuran and trifluoromethyl groups are believed to modulate cellular processes by influencing signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, the sulfonamide functionality has been shown to enhance the potency against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the efficacy of sulfonamide derivatives against human cancer xenografts in nude mice. The results demonstrated that these compounds effectively delayed tumor growth without significant toxicity, highlighting their potential for therapeutic application .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related sulfonamides has shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), indicating a promising avenue for further exploration in infectious disease treatment .
Structure-Activity Relationship (SAR)
Studies have established a clear SAR for compounds within this class, indicating that modifications to the bifuran or phenyl moieties can significantly impact biological activity. For example, the introduction of specific substituents on the trifluoromethyl group has been correlated with enhanced enzyme inhibition and receptor affinity .
In Vivo Studies
Preclinical trials have demonstrated that this compound exhibits favorable pharmacokinetics, including high oral bioavailability and effective tissue distribution. Such characteristics are crucial for developing therapeutics targeting chronic diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-([2,3'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and what critical reaction conditions must be optimized?
- Methodology : Multi-step synthesis involving sulfonamide coupling and heterocyclic ring formation. Key steps include:
- Sulfonamide Activation : Use of coupling agents (e.g., DCC or HOBt) to activate the methanesulfonamide group for nucleophilic substitution .
- Bifuran Integration : Cyclization of furan precursors under inert atmosphere (argon/nitrogen) to avoid oxidation .
- Purification : Recrystallization in ethanol/DCM mixtures or column chromatography for high purity (>95%) .
- Critical Parameters : Temperature control (40–80°C), solvent selection (DMF for solubility, DCM for inertness), and catalyst use (triethylamine for acid scavenging) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR to confirm bifuran methyl connectivity and trifluoromethylphenyl substitution .
- Mass Spectrometry (HRMS) : Accurate mass determination for molecular formula validation .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) due to sulfonamide’s known affinity for prostaglandin pathways .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can structural modifications of the bifuran or trifluoromethylphenyl moieties enhance target selectivity in enzyme inhibition?
- Methodology :
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position on phenyl) with COX-2 inhibition using Gaussian-based DFT calculations .
- Fragment-Based Design : Replace trifluoromethyl with boronic acid groups to study binding interactions via X-ray crystallography (if crystals form) .
- Data Contradictions : Note discrepancies in bioactivity between in vitro (high potency) and in vivo (low bioavailability) due to metabolic instability of the bifuran ring .
Q. What strategies resolve contradictory data between in vitro binding affinity and in vivo efficacy?
- Methodology :
- Metabolic Profiling : LC-MS/MS analysis of hepatic microsomal stability to identify degradation pathways (e.g., CYP450-mediated oxidation) .
- Prodrug Design : Mask sulfonamide with acetyl groups to improve pharmacokinetics .
Q. How does the compound interact with hydrophobic binding pockets in target proteins?
- Methodology :
- Molecular Dynamics Simulations : GROMACS/AMBER to model bifuran’s π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for sulfonamide-protein interactions .
Q. What analytical methods validate stability under physiological conditions (pH, temperature)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
